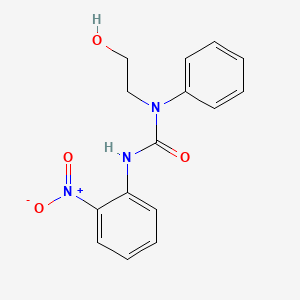
Urea, N-(2-hydroxyethyl)-N'-(2-nitrophenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines or alcohols. For Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl-, the synthesis may involve the reaction of 2-nitroaniline with phenyl isocyanate, followed by the introduction of a hydroxyethyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like alkoxides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-methyl-
- Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-ethyl-
- Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-propyl-
Uniqueness
Urea, N-(2-hydroxyethyl)-N’-(2-nitrophenyl)-N-phenyl- is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
CAS番号 |
61293-75-2 |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.30 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-(2-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C15H15N3O4/c19-11-10-17(12-6-2-1-3-7-12)15(20)16-13-8-4-5-9-14(13)18(21)22/h1-9,19H,10-11H2,(H,16,20) |
InChIキー |
LZEMLNGBOYRZAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
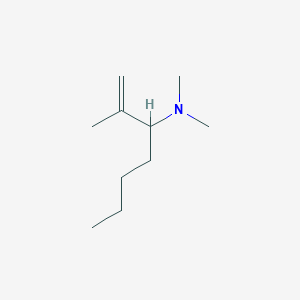
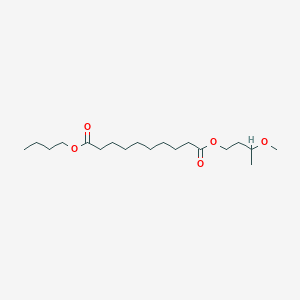
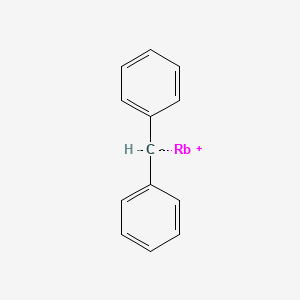
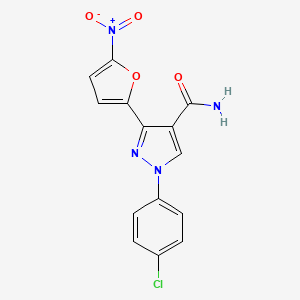
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
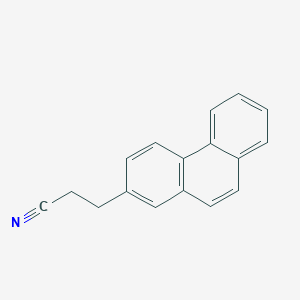

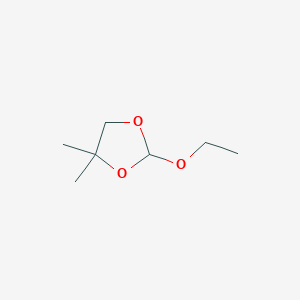
![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
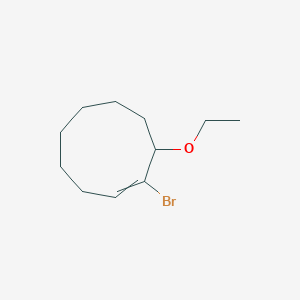
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
